N-(3-hydroxy-3-(thiophen-3-yl)propyl)-2-(trifluoromethyl)benzamide N-(3-hydroxy-3-(thiophen-3-yl)propyl)-2-(trifluoromethyl)benzamide
Brand Name: Vulcanchem
CAS No.: 2034571-06-5
VCID: VC7194499
InChI: InChI=1S/C15H14F3NO2S/c16-15(17,18)12-4-2-1-3-11(12)14(21)19-7-5-13(20)10-6-8-22-9-10/h1-4,6,8-9,13,20H,5,7H2,(H,19,21)
SMILES: C1=CC=C(C(=C1)C(=O)NCCC(C2=CSC=C2)O)C(F)(F)F
Molecular Formula: C15H14F3NO2S
Molecular Weight: 329.34

N-(3-hydroxy-3-(thiophen-3-yl)propyl)-2-(trifluoromethyl)benzamide

CAS No.: 2034571-06-5

Cat. No.: VC7194499

Molecular Formula: C15H14F3NO2S

Molecular Weight: 329.34

* For research use only. Not for human or veterinary use.

N-(3-hydroxy-3-(thiophen-3-yl)propyl)-2-(trifluoromethyl)benzamide - 2034571-06-5

Specification

CAS No. 2034571-06-5
Molecular Formula C15H14F3NO2S
Molecular Weight 329.34
IUPAC Name N-(3-hydroxy-3-thiophen-3-ylpropyl)-2-(trifluoromethyl)benzamide
Standard InChI InChI=1S/C15H14F3NO2S/c16-15(17,18)12-4-2-1-3-11(12)14(21)19-7-5-13(20)10-6-8-22-9-10/h1-4,6,8-9,13,20H,5,7H2,(H,19,21)
Standard InChI Key QDEOSJHCSNPSQA-UHFFFAOYSA-N
SMILES C1=CC=C(C(=C1)C(=O)NCCC(C2=CSC=C2)O)C(F)(F)F

Introduction

N-(3-hydroxy-3-(thiophen-3-yl)propyl)-2-(trifluoromethyl)benzamide is a complex organic compound featuring a thiophene ring and a trifluoromethyl group, which are crucial for its chemical and biological properties. This compound belongs to the class of amides, specifically those with aromatic substituents. Its unique structure contributes to potential applications in pharmaceuticals and materials science.

Synthesis and Preparation

The synthesis of this compound typically involves multi-step reactions starting from thiophene and benzoyl derivatives. Key methods include condensation reactions, where the choice of solvent, temperature, and catalysts is crucial for optimizing yield and purity.

Biological Activity and Applications

N-(3-hydroxy-3-(thiophen-3-yl)propyl)-2-(trifluoromethyl)benzamide may interact with specific biological targets, such as enzymes or receptors, potentially modulating their function. The trifluoromethyl group enhances binding interactions due to its electronegative nature.

Application AreaPotential Use
PharmaceuticalsDrug development, particularly in targeting specific biological pathways.
Materials ScienceIncorporation into materials with unique properties due to its functional groups.

Research Findings and Future Directions

Research on this compound is ongoing, focusing on its chemical properties and biological activities. Molecular docking studies can provide insights into its binding affinities and interaction modes with target proteins.

Research MethodObjective
Molecular DockingTo predict binding affinities and interaction modes with biological targets.
Experimental SynthesisTo optimize synthesis conditions for higher yield and purity.

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